Dodonolide: An In-depth Technical Guide to a Potentially Misidentified Marine Cyanobacterial Metabolite
Dodonolide: An In-depth Technical Guide to a Potentially Misidentified Marine Cyanobacterial Metabolite
A Note on Nomenclature: Initial searches for "dodonolide" from a marine cyanobacterium source did not yield any matching compounds in the scientific literature. It is highly probable that the query refers to a similarly named, well-documented, and impactful class of compounds: the dolastatins . This guide will focus on Dolastatin 10 , a potent cytotoxic peptide of cyanobacterial origin, as it aligns with the core requirements of the user's request for a technical guide on a marine cyanobacterial metabolite.
Executive Summary
Dolastatin 10 is a highly potent pentapeptide antineoplastic agent that was first isolated from the sea hare Dolabella auricularia.[1][2] Subsequent research has unequivocally established that the true producer of Dolastatin 10 is the marine cyanobacterium Caldora penicillata (formerly classified as Symploca sp.).[1][3][4] The sea hare accumulates the compound through its diet.[4][5][6] Dolastatin 10 exhibits powerful cytotoxic activity against a wide range of cancer cell lines by inhibiting tubulin polymerization.[2][7] Its remarkable potency has led to the development of several synthetic analogs, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are used as payloads in FDA-approved antibody-drug conjugates (ADCs) for cancer therapy.[1][8] This guide provides a comprehensive overview of the marine cyanobacterial source, isolation, structure, biological activity, and biosynthesis of Dolastatin 10.
Marine Cyanobacterial Source
The primary producer of Dolastatin 10 is the marine cyanobacterium Caldora penicillata.[1][3] This filamentous cyanobacterium is found in various marine environments, with collections reported from the Pacific Ocean (Guam, Palau), Florida, and the Caribbean.[1][9] The isolation of Dolastatin 10 directly from C. penicillata in higher yields than from the sea hare confirmed its cyanobacterial origin.[1][9]
Isolation and Structure Elucidation
Isolation Protocol
The isolation of Dolastatin 10 from Caldora penicillata typically involves the following steps:[4]
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Collection and Extraction: Samples of the cyanobacterium are collected, freeze-dried, and then extracted with a suitable organic solvent, such as a mixture of dichloromethane (B109758) and methanol.
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Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.
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Chromatographic Purification: The fraction containing Dolastatin 10 is further purified using a series of chromatographic techniques, including silica (B1680970) gel chromatography, size-exclusion chromatography (Sephadex LH-20), and high-performance liquid chromatography (HPLC), often using a C18 reversed-phase column.
Structure Elucidation
The planar structure and stereochemistry of Dolastatin 10 were determined using a combination of spectroscopic methods and total synthesis.[8][10][11] Key techniques include:
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are employed to establish the connectivity of the atoms and the sequence of the amino acid residues.[10]
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Chiral Analysis: The absolute stereochemistry of the amino acid components is determined by chiral GC-MS analysis of the acid hydrolysate.
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Total Synthesis: The definitive confirmation of the structure and absolute stereochemistry is achieved through total chemical synthesis and comparison of the spectroscopic and chiroptical properties of the synthetic compound with the natural product.[8]
Dolastatin 10 is a linear pentapeptide with the sequence (S)-dolavaline (Dov) - (S)-valine - (3R,4S,5S)-dolaisoleuine (Dil) - (2R,3R,4S)-dolaproine (Dap) - (S)-dolaphenine (Doe).[1]
Biological Activity and Mechanism of Action
Dolastatin 10 is one of the most potent antimitotic agents discovered.[2] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][7]
In Vitro Cytotoxicity
Dolastatin 10 exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines at nanomolar and sub-nanomolar concentrations.[2][12]
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| L1210 | Murine Leukemia | 0.03 | [2][12] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [2][12] |
| DU-145 | Human Prostate Cancer | 0.5 | [2][12] |
| HeLa S₃ | Human Cervical Cancer | 0.011 (µg/mL) | [13] |
| MOLT-4 | Human Leukemia | 9.3 (µM) (for a related compound) | [14] |
Note: The table includes data for Dolastatin 10 and a related compound for comparative purposes.
Signaling Pathways
The disruption of microtubule function by Dolastatin 10 triggers a cascade of downstream signaling events leading to apoptosis.
Caption: Mechanism of action of Dolastatin 10.
Biosynthesis of Dolastatin 10
The biosynthetic gene cluster (BGC) for Dolastatin 10, designated as the dol cluster, has been identified in Caldora penicillata.[1][9] It is a 39-kb hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster.[9][15]
Experimental Protocol for BGC Identification
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Metagenomic Library Construction: High-molecular-weight DNA is extracted from C. penicillata and used to construct metagenomic fosmid libraries.[1]
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Library Screening: The libraries are screened using probes designed from conserved domains of NRPS and PKS genes.
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Sequencing and Annotation: Positive clones are sequenced, and the genes within the cluster are annotated based on homology to known biosynthetic genes.[1]
Proposed Biosynthetic Pathway
The biosynthesis of Dolastatin 10 involves a series of enzymatic reactions catalyzed by the NRPS and PKS modules encoded in the dol cluster.[1]
Caption: Proposed biosynthetic pathway of Dolastatin 10.
Conclusion
Dolastatin 10 stands as a landmark discovery in marine natural products chemistry, exemplifying the therapeutic potential of cyanobacterial metabolites. Its journey from a sea hare to a cyanobacterial source, and ultimately to the basis for multiple FDA-approved cancer therapies, highlights the importance of marine biodiversity in drug discovery. The elucidation of its biosynthetic pathway opens avenues for synthetic biology and metabolic engineering approaches to produce this valuable compound and its analogs sustainably. The continued exploration of marine cyanobacteria promises to unveil further novel chemistry with significant benefits for human health.
References
- 1. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the discovery and development of anticancer agents from marine cyanobacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00019F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Symplostatin 1: A dolastatin 10 analogue from the marine cyanobacterium Symploca hydnoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. Isolation and structure of the human cancer cell growth inhibitory cyclodepsipeptide dolastatin 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
